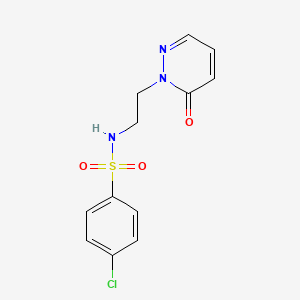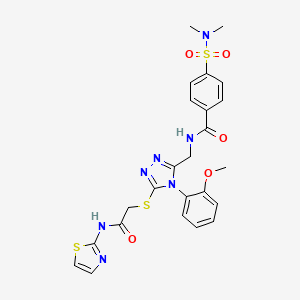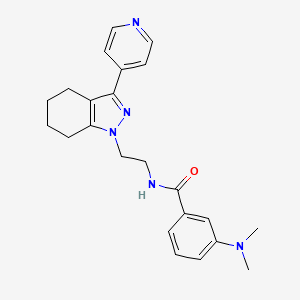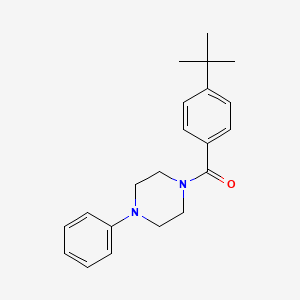
5-Amino-3-(difluoromethyl)-2-methylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-3-(difluoromethyl)-2-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of an amino group, a difluoromethyl group, and a methyl group attached to the benzene ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(difluoromethyl)-2-methylbenzoic acid can be achieved through several synthetic routes. One common method involves the introduction of the difluoromethyl group via a nucleophilic substitution reaction. The starting material, 2-methylbenzoic acid, is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with difluoromethylamine in the presence of a base such as triethylamine to yield the desired product.
Another synthetic route involves the direct fluorination of 5-amino-2-methylbenzoic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). This reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Catalytic processes and optimized reaction conditions are employed to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-3-(difluoromethyl)-2-methylbenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Amino-3-(difluoromethyl)-2-methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Amino-3-(difluoromethyl)-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the difluoromethyl group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-2-methylbenzoic acid: Lacks the difluoromethyl group, resulting in different chemical properties.
3-(Difluoromethyl)-2-methylbenzoic acid: Lacks the amino group, affecting its reactivity and biological activity.
5-Amino-3-methylbenzoic acid: Lacks the difluoromethyl group, leading to different physical and chemical properties.
Uniqueness
The presence of both the amino and difluoromethyl groups in 5-Amino-3-(difluoromethyl)-2-methylbenzoic acid imparts unique properties that are not observed in the similar compounds listed above. These properties include enhanced reactivity in certain chemical reactions and potential for specific biological interactions.
Propiedades
IUPAC Name |
5-amino-3-(difluoromethyl)-2-methylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c1-4-6(8(10)11)2-5(12)3-7(4)9(13)14/h2-3,8H,12H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUBDHQHHLTQGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1C(=O)O)N)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4,5-Dihydroacenaphtho[5,4-d]thiazol-8-amine](/img/structure/B2405230.png)

![2-fluoro-N-[(1-hydroxycyclopentyl)methyl]pyridine-4-carboxamide](/img/structure/B2405235.png)
![N-cyclopentyl-2-(2,4-dioxo-3-phenethyl-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2405236.png)
![3-[(4-chlorophenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide](/img/structure/B2405237.png)




![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2405245.png)

![3-[3-(Dimethylamino)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2405247.png)
![4-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}benzoic acid](/img/structure/B2405250.png)

